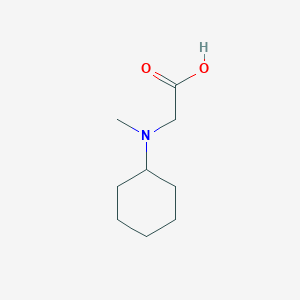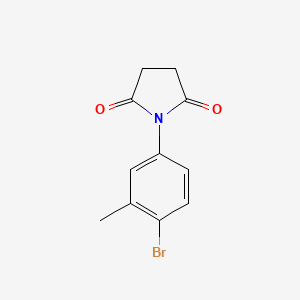![molecular formula C16H12ClN3S B3035594 4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 337923-25-8](/img/structure/B3035594.png)
4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine, also known as 4-CPSP, is a molecule that has been studied for its potential applications in medicine and biochemistry. This molecule has a unique structure and has been the subject of numerous research studies in recent years. In
Applications De Recherche Scientifique
Nonlinear Optical Properties
Hussain et al. (2020) conducted a study focusing on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, which are related to 4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine. The study utilized Density Functional Theory (DFT) and found that these compounds exhibit significant NLO characteristics, making them suitable for applications in optoelectronics and high-technology fields (Hussain et al., 2020).
Spectroscopic Investigations
Alzoman et al. (2015) investigated a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using spectroscopic techniques. Their findings suggest potential applications in molecular docking and inhibitory activity against certain enzymes, indicating possible relevance in drug design and chemotherapeutic applications (Alzoman et al., 2015).
Synthesis and Crystal Structure Analysis
Stolarczyk et al. (2018) explored the synthesis of new 4-thiopyrimidine derivatives, which are closely related to the compound of interest. Their research provided insights into the crystal structures and cytotoxic activities of these compounds, offering valuable information for further exploration in medicinal chemistry and drug development (Stolarczyk et al., 2018).
Herbicidal Activity
Gong-chun (2011) synthesized a derivative, 4-(4-methyl phenylsulfonylamino) pyrimidine, and demonstrated its herbicidal activities against Brassica napus. This suggests that derivatives of 4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine could have potential applications in agriculture (Gong-chun, 2011).
Antiviral Activity
Lesher et al. (1982) researched compounds including 4-Chloro-2-(4-pyridinyl)pyrimidines, finding them to exhibit potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen. This implies possible applications in developing antiallergic drugs (Lesher et al., 1982).
Propriétés
IUPAC Name |
4-chloro-6-(phenylsulfanylmethyl)-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-15-10-13(11-21-14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYTXJXYGGKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=NC(=N2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)

![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)
![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)
![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)
![4-(6-chloro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B3035531.png)
![4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol](/img/structure/B3035533.png)
